Hypericin
Overview
Description
Hypericin is a naphthodianthrone, an anthraquinone derivative which, together with hyperforin, is one of the principal active constituents of Hypericum (Saint John’s wort). It is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . Hypericin is a naturally occurring compound found in the herb St. John’s Wort (Hypericum perforatum) and is known for its potent photodynamic properties .
Synthesis Analysis
Hypericin is a naturally occurring compound synthesized by certain species of the genus Hypericum . The biosynthetic pathways and chemical synthetic routes to obtain hypericin have been discussed in various studies .Molecular Structure Analysis
Hypericin has a distinct molecular structure consisting of three rings, making it highly effective at absorbing light in the visible spectrum . It can be used as a photosensitizer due to a large and active π-electron conjugated system in its structure .Chemical Reactions Analysis
Hypericin exhibits various pharmacological effects, such as anti-depressive, anti-tumor, anti-inflammatory, and antiviral activity. When exposed to light of a specific wavelength, the absorbed energy triggers a series of chemical reactions that can generate highly reactive oxygen species (ROS), such as singlet oxygen .Scientific Research Applications
Antidepressive and Antiviral Properties
Hypericin has been identified for its antidepressive, antiviral (notably against human immunodeficiency and hepatitis C viruses), antineoplastic, and antitumor activities. Research underscores its potential therapeutic applications, although the mechanisms underlying these activities are yet to be fully elucidated. Its inhibitory effects on various enzymes critical to pharmacology, such as monoamine oxidase (MAO), protein kinase C (PKC), and reverse transcriptase, underline its broad pharmacological spectrum (Kubin et al., 2005).
Photodynamic Therapy for Oncological Diseases
Hypericin serves as a potent photosensitizer in photodynamic therapy (PDT) for cancer treatment, exploiting its ability to accumulate preferentially in neoplastic tissue. Its photoactivation induces the production of reactive oxygen species, leading to the apoptosis, necrosis, or autophagy of cancer cells. This property is particularly promising for the photodynamic diagnosis (PDD) of tumors, where hypericin can act as an effective fluorescence marker for tumor detection and visualization (Jendželovská et al., 2016).
Antiglial and Antineoplastic Effects
Hypericin's efficacy as a protein kinase C inhibitor has been explored in the context of glioma growth inhibition. Studies reveal its potential to inhibit glioma growth in a dose-related manner, highlighting its promise as an antiglioma agent. The presence of light has been observed to slightly increase the inhibitory effect of hypericin on glioma cells, suggesting a nuanced role of light in its antineoplastic activities (Couldwell et al., 1994).
Necrosis Avidity and Imaging Applications
A novel and significant discovery is hypericin's specific avidity for necrotic tissue, making it a valuable agent for non-invasively targeting and imaging necrotic tissues in various disorders, including solid tumors. This property opens new avenues for hypericin's application in diagnosing acute myocardial infarction and assessing tissue viability and therapeutic responses (Jiang et al., 2013).
Antifungal Applications
Hypericin has been evaluated for its photodynamic effect against various Candida spp., demonstrating potential as a novel antifungal treatment. Its ability to exert fungicidal effects without significant damage to cutaneous cells positions it as a promising candidate for addressing fungal infections (Rezusta et al., 2012).
Safety And Hazards
Future Directions
Hypericin has been identified as a potential therapeutic agent for COVID-19 due to its ability to bind with high affinity to viral Mpro and RdRp . Future directions include assessing clinical response and adverse events with continuous hypericin photodynamic therapy treatment without the 2-week rest periods and for longer periods to reflect real-world practice .
properties
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOIFHVUBCIUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203270 | |
Record name | Hypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypericin | |
CAS RN |
548-04-9, 1372719-41-9 | |
Record name | Hypericin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hypericin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372719419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,6,8,13-hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hypericin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2F1075HD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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